m-PEG7-acid

Vue d'ensemble

Description

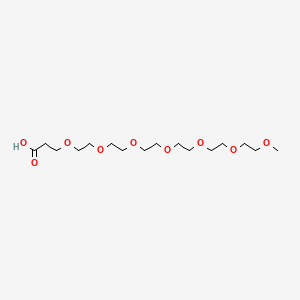

M-PEG7-acid is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of m-PEG7-acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or DCC . This forms a stable amide bond .Molecular Structure Analysis

The molecular structure of m-PEG7-acid is represented by the linear formula C16H32O9 . The InChI code for m-PEG7-acid is 1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16 (17)18/h2-15H2,1H3, (H,17,18) .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG7-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .Physical And Chemical Properties Analysis

M-PEG7-acid has a molecular weight of 368.42 . and is available in reagent grade for research purposes .Applications De Recherche Scientifique

-

Poly(propargyl alcohol) Polymers

- Application : These polymers are used in electronic devices and biomedical scopes due to their π-electron conjugation in their backbone .

- Method : The polymers were prepared by the polymerization of propargyl alcohol (PGA) monomer in different media under the action of high energy photons, γ-rays, without the use of catalysts .

- Results : The synthesized polymers have FTIR bands (C=C) in the range of 1607–1652 cm −1 and an absorption broadband in the spectrum range of 305–316 nm .

-

Heterobifunctional Poly(ethylene glycol)

- Application : PEG and its conjugates are used in pharmaceutical applications, protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering .

- Method : Heterogeneous reactive groups are attached to PEG at its α,ω-terminals .

- Results : The structure of PEG enhances its applications as drug carriers or in other biomedical end uses .

-

- Application : m-PEG7-acid is used as a non-cleavable linker for bioconjugation . It contains a -CH3 group and a COOH/Carboxylic Acid group linked through a linear PEG chain .

- Method : The carboxylic acid group of m-PEG7-acid can react with an amine-containing moiety in the presence of coupling reagents such as EDC, HATU .

- Results : The resulting conjugates can be used in various biochemical applications .

-

- Application : m-PEG linkers, including m-PEG7-acid, can be used in drug delivery systems . The PEGylation of therapeutic molecules can improve their pharmacokinetics and reduce their immunogenicity .

- Method : The carboxylic acid group of m-PEG7-acid can be conjugated to a drug molecule, forming a PEG-drug conjugate .

- Results : The resulting PEG-drug conjugates can have improved solubility, stability, and half-life in the body .

-

- Application : m-PEG7-acid can be used for the surface modification of materials . The hydrophilic nature of PEG can improve the biocompatibility of materials .

- Method : The carboxylic acid group of m-PEG7-acid can be covalently attached to the surface of a material .

- Results : The resulting PEGylated surface can have improved biocompatibility and reduced protein adsorption .

-

Protein and Peptide PEGylation

- Application : m-PEG7-acid can be used for the PEGylation of proteins and peptides . PEGylation can improve the stability, solubility, and half-life of these biomolecules .

- Method : The carboxylic acid group of m-PEG7-acid can react with amine groups on the protein or peptide in the presence of coupling reagents such as EDC or HATU .

- Results : The resulting PEGylated proteins or peptides can have improved pharmacokinetic properties .

-

- Application : m-PEG7-acid can be used in the preparation of hydrogels . These hydrogels can be used in various applications such as drug delivery and tissue engineering .

- Method : The carboxylic acid group of m-PEG7-acid can react with other functional groups to form crosslinked networks .

- Results : The resulting hydrogels can have tunable properties such as mechanical strength and swelling behavior .

Safety And Hazards

Orientations Futures

M-PEG7-acid is a type of monofunctional or heterobifunctional mPEG linker, which can be used with various active groups including carboxylic acid, NHS ester, hydroxyl, amine, azide, bromide, maleimide, alkyne, aldehyde, thiol, toysl, etc . This suggests that m-PEG7-acid has potential for a wide range of applications in research and development .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPQIPMESCUIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG7-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

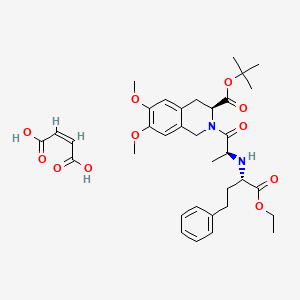

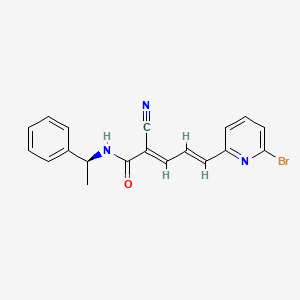

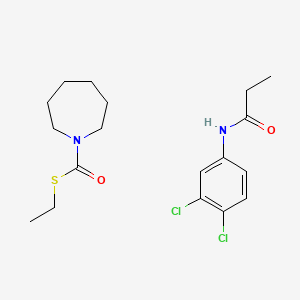

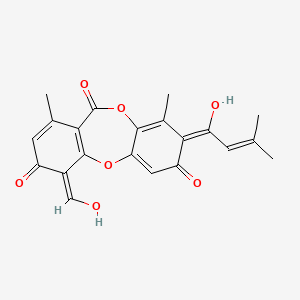

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)